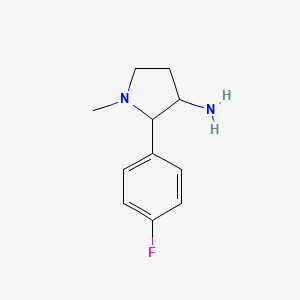

2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine

描述

属性

IUPAC Name |

2-(4-fluorophenyl)-1-methylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2/c1-14-7-6-10(13)11(14)8-2-4-9(12)5-3-8/h2-5,10-11H,6-7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGLORIOSCWIJBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1C2=CC=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

N-Alkylation Route

- Starting Materials : 1-methylpyrrolidin-3-amine and 4-fluorobenzyl halides (commonly bromide or chloride).

- Reaction Conditions : The N-alkylation is typically conducted under basic conditions to deprotonate the amine, facilitating nucleophilic substitution on the benzyl halide.

- Solvents : Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are preferred to enhance nucleophilicity and solubility.

- Temperature : Mild to moderate heating (room temperature to 80 °C) is applied to promote reaction kinetics.

- Catalysts/Additives : Bases like sodium hydride or potassium carbonate are used to generate the free amine nucleophile.

- Purification : The crude product is purified by recrystallization or chromatography to achieve high purity.

This method is scalable and adaptable for industrial continuous flow reactors, which improve efficiency and yield by automating reagent addition and product separation.

Detailed Research Findings and Data

Practical Considerations and Optimization

- Solvent Selection : Polar aprotic solvents enhance nucleophilicity and solubility for N-alkylation; dichloromethane is optimal for acid-catalyzed multicomponent reactions.

- Temperature Control : Maintaining reaction temperatures between 0 °C and 60 °C improves selectivity and yield, with 25 °C often optimal for N-alkylation.

- Purification : Use of activated carbon treatment followed by filtration and recrystallization from acetone or mixed solvents yields high purity products without chromatographic steps.

- Continuous Flow Reactors : Industrial synthesis benefits from continuous flow technology, allowing automated reagent handling and improved safety with reactive intermediates.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| N-Alkylation | 1-methylpyrrolidin-3-amine, 4-fluorobenzyl halide, base, DMF, 25-80 °C | High yield, scalable, straightforward | Requires careful base handling |

| Multicomponent Reaction | Amine, aldehyde, ethyl pyruvate, acid catalyst, DCM, RT | High molecular diversity, potential for fluorinated analogs | Less direct for target compound |

| Recrystallization | Mixed solvents (dichloromethane/methanol/acetone) | High purity, cost-effective | May require optimization per batch |

化学反应分析

Types of Reactions

2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles like hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of hydroxyl or amino-substituted derivatives.

科学研究应用

Neuropharmacology

Research indicates that compounds similar to 2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine exhibit significant activity as inhibitors of neuronal nitric oxide synthase (nNOS). These compounds can modulate nitric oxide production, which has implications for neurodegenerative diseases and conditions characterized by excessive nitric oxide synthesis. Studies have demonstrated that certain derivatives can achieve low nanomolar inhibition of nNOS, highlighting their potential as therapeutic agents in neurological disorders .

Cancer Therapy

The compound has been evaluated for its potential in cancer treatment due to its ability to interact with various cellular pathways. Structure-activity relationship studies have shown that modifications to the pyrrolidine structure can enhance the compound's selectivity and potency against cancer cell lines. For instance, compounds that retain the fluorophenyl substituent while varying other structural elements have demonstrated improved cytotoxicity against specific cancer types .

Inhibitors of Nucleoside Transporters

Recent studies have focused on the development of selective inhibitors for equilibrative nucleoside transporters (ENTs), which play key roles in nucleotide metabolism and chemotherapy resistance. Analogues of this compound have been tested for their ability to selectively inhibit ENT2 over ENT1, providing insights into their potential use in enhancing the efficacy of nucleoside-based chemotherapeutics .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential. Key findings from recent studies include:

- Fluorination Effects : The presence of the fluorine atom in the para position of the phenyl ring has been shown to enhance lipophilicity and may improve binding affinity to target proteins.

- Pyrrolidine Modifications : Alterations to the nitrogen atom's substituents within the pyrrolidine ring can significantly impact pharmacokinetic properties, including solubility and metabolic stability.

These insights guide further modifications aimed at increasing selectivity and reducing side effects associated with broader-spectrum drugs.

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study on nNOS Inhibition | Compounds derived from this compound showed >1000-fold selectivity for nNOS over eNOS | Potential use in treating neurodegenerative diseases |

| Cancer Cell Line Testing | Variants exhibited enhanced cytotoxicity against breast cancer cell lines | Development of targeted cancer therapies |

| ENT Inhibition Research | Selective inhibition of ENT2 observed with analogues | Improvement in nucleoside-based chemotherapy efficacy |

作用机制

The mechanism of action of 2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorinated Aromatic Moieties

2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-amine

- Molecular Formula : C₁₁H₁₄F₂N₂

- Key Differences: Contains two fluorine atoms at the 3- and 4-positions of the phenyl ring, increasing electron-withdrawing effects compared to the mono-fluorinated target compound. The additional fluorine may enhance metabolic stability but reduce solubility due to higher lipophilicity .

4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine

- Molecular Formula : C₁₉H₁₂FCl₃N₅

- Key Differences: Features a pyrazole core instead of pyrrolidine, with a 4-fluorophenyl group and a trichlorophenyl substituent.

(2,4-Difluorophenyl)(pyridin-3-yl)methylamine

Comparative Analysis of Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP<sup>*</sup> | Hydrogen Bond Acceptors | Rotatable Bonds | Aromatic Rings |

|---|---|---|---|---|---|

| 2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine | 194.25 | 1.8 | 3 | 2 | 1 |

| 2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-amine | 212.23 | 2.2 | 3 | 2 | 1 |

| 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine | 412.68 | 4.1 | 5 | 3 | 3 |

<sup>*</sup> LogP values estimated using fragment-based methods.

Key Observations :

- Lipophilicity : The difluorinated pyrrolidine analogue (LogP = 2.2) is more lipophilic than the target compound (LogP = 1.8), which may improve membrane permeability but reduce aqueous solubility .

生物活性

2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C12H14FN. The presence of the fluorophenyl group contributes to its unique pharmacological properties, potentially enhancing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, altering their activity and affecting biochemical reactions.

- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Biological Activities

Research has demonstrated that this compound exhibits several significant biological activities:

1. Antimicrobial Activity

Preliminary studies indicate that this compound possesses antimicrobial properties, effective against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial growth.

2. Anticancer Properties

Recent investigations have highlighted the potential of this compound as an anticancer agent. In vitro studies have shown cytotoxic effects on various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

3. Neuropharmacological Effects

This compound may influence neurotransmitter systems, suggesting potential applications in treating neurological disorders. Its interaction with receptors involved in neurotransmission could modulate synaptic activity.

Research Findings

A summary of key studies and findings related to the biological activity of this compound is presented in the following table:

Anticancer Efficacy

In a notable study, this compound was evaluated for its anticancer properties against human carcinoma cell lines. The results indicated significant cytotoxicity with IC50 values suggesting effective concentrations for therapeutic applications. The study also explored the compound's mechanism of action, revealing that it induces apoptosis through the activation of caspase pathways.

Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of this compound against various pathogens. The results demonstrated that it inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.

常见问题

Q. How can the synthesis of 2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine be optimized for reproducibility in academic settings?

Methodological Answer: The synthesis typically involves multi-step processes, including condensation, cyclization, and functional group modifications. Key considerations include:

- Precursor Selection : Use fluorinated aryl halides (e.g., 4-fluorophenyl derivatives) as starting materials, analogous to methods for related pyrrolidine scaffolds .

- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates. Recrystallization in ethanol or methanol improves purity .

- Yield Optimization : Monitor reaction kinetics via TLC or HPLC. Adjust stoichiometry of reagents like methylamine or reducing agents (e.g., NaBH4) to minimize side products .

Q. What analytical techniques are essential for structural characterization of this compound?

Methodological Answer:

- X-ray Crystallography : Use SHELX or SIR97 for single-crystal structure determination. Critical parameters include refinement of fluorine positional parameters and hydrogen bonding networks .

- NMR Spectroscopy : Assign peaks using - and -NMR with DEPT-135 to resolve methyl and pyrrolidine ring protons. -NMR confirms para-fluorophenyl substitution .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can discrepancies between computational binding predictions and experimental activity data be resolved?

Methodological Answer:

- Validation of QSAR Models : Reassess descriptors (e.g., logP, polar surface area) using a larger dataset. Cross-validate with bootstrapping or leave-one-out methods to improve robustness .

- Molecular Dynamics (MD) Simulations : Run 100-ns MD simulations to assess ligand-receptor stability. Compare binding free energies (MM/PBSA) with experimental IC values for Plk1 inhibitors .

- Experimental Validation : Perform SPR (Surface Plasmon Resonance) to measure kinetic binding constants (K) and correlate with docking scores .

Q. What strategies address crystallographic disorder or twinning in structural studies?

Methodological Answer:

- Data Collection : Use low-temperature (e.g., 173 K) measurements to reduce thermal motion artifacts. Collect high-resolution data (<1.0 Å) for better electron density maps .

- Refinement Tools : Apply SHELXL’s TWIN and BASF commands for twinned crystals. For disorder, partition anisotropic displacement parameters (ADPs) and refine occupancy ratios .

- Validation : Check R and R values. Use PLATON’s ADDSYM to detect missed symmetry .

Pharmacological Profiling

Q. What in vitro assays are suitable for evaluating anti-cancer activity?

Methodological Answer:

- Cell Viability Assays : Use MTT or SRB assays on MCF-7 (breast cancer) or A549 (lung cancer) cell lines. Include positive controls (e.g., doxorubicin) and dose-response curves (0.1–100 µM) .

- Mechanistic Studies : Perform flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .

Q. How can conflicting results in enzyme inhibition assays be addressed?

Methodological Answer:

- Assay Optimization : Standardize buffer conditions (pH, ionic strength) and enzyme concentrations. Use Z’-factor to assess assay quality .

- Orthogonal Assays : Combine fluorogenic substrate assays with radiometric methods (e.g., -labeling) for cross-validation.

- Data Normalization : Normalize to vehicle controls and account for solvent effects (e.g., DMSO <0.1%) .

Computational and Structural Studies

Q. What QSAR parameters predict the compound’s bioactivity?

Methodological Answer: Develop a QSAR model using:

- Descriptors : Topological polar surface area (TPSA), octanol-water partition coefficient (logP), and H-bond donor/acceptor counts.

- Model Validation : Use R (>0.8), Q (>0.7), and external test set validation (R >0.6) .

Q. Example QSAR Model Parameters (Hypothetical)

| Descriptor | Coefficient | Significance (p-value) |

|---|---|---|

| logP | 0.72 | <0.001 |

| TPSA | -0.34 | 0.002 |

| H-bond Donors | -0.21 | 0.015 |

Q. How can molecular docking predict binding modes to kinase targets?

Methodological Answer:

- Protein Preparation : Retrieve Plk1 structure (PDB: 2OU7). Remove water molecules, add hydrogens, and optimize charges (AMBER ff14SB).

- Docking Protocol : Use AutoDock Vina with a 20 Å grid centered on the ATP-binding site. Run 50 genetic algorithm (GA) runs .

- Post-Docking Analysis : Cluster poses by RMSD (<2.0 Å). Prioritize poses with hydrogen bonds to hinge region (Glu131, Cys133) .

Data Contradiction Analysis

Q. How to resolve inconsistencies between computational and experimental binding affinities?

Methodological Answer:

- Force Field Calibration : Re-parameterize torsional angles for the fluorophenyl group using quantum mechanics (QM) calculations (B3LYP/6-31G*).

- Solvent Effects : Include explicit solvent molecules (TIP3P) in MD simulations to account for hydrophobic interactions .

- Experimental Replicates : Perform triplicate SPR assays to reduce variability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。